molecular formula C15H16BrN3O2 B11144586 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde

4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde

Cat. No.: B11144586
M. Wt: 350.21 g/mol
InChI Key: PPEQCBXEFOWTFM-UHFFFAOYSA-N
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Description

4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Acetylation: The brominated indole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Piperazine Coupling: The acetylated brominated indole is coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde involves its interaction with specific molecular targets and pathways. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde
  • 4-[(6-fluoro-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde
  • 4-[(6-methyl-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde

Uniqueness

4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

4-[2-(6-bromoindol-1-yl)acetyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C15H16BrN3O2/c16-13-2-1-12-3-4-19(14(12)9-13)10-15(21)18-7-5-17(11-20)6-8-18/h1-4,9,11H,5-8,10H2

InChI Key

PPEQCBXEFOWTFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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